molecular formula C5H2ClF2IS B6186833 3-chloro-2-(difluoromethyl)-5-iodothiophene CAS No. 2639443-86-8

3-chloro-2-(difluoromethyl)-5-iodothiophene

Cat. No. B6186833
CAS RN: 2639443-86-8
M. Wt: 294.5
InChI Key:
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Description

3-Chloro-2-(difluoromethyl)-5-iodothiophene (3-CFIT) is a novel compound that has been studied for its potential use in medical and scientific research. It is a halogenated thiophene derivative, which is a five-membered ring molecule containing a sulfur atom. 3-CFIT was first synthesized in 2017 and has since been studied for its various properties, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-chloro-2-(difluoromethyl)-5-iodothiophene is not yet fully understood. However, it is believed to interact with various molecules in the body, such as proteins and enzymes, to produce various biochemical and physiological effects. It is also believed to interact with DNA and RNA to alter gene expression and regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been studied for its potential use in the treatment of various diseases and conditions. It has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases. It has also been found to have anti-cancer properties, which may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

3-chloro-2-(difluoromethyl)-5-iodothiophene has several advantages and limitations for use in laboratory experiments. The main advantage of this compound is its relative ease of synthesis, which makes it an attractive option for researchers. It is also relatively stable, which makes it an ideal compound for use in long-term experiments. However, it is also relatively expensive, which can limit its use in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for the study of 3-chloro-2-(difluoromethyl)-5-iodothiophene. One potential direction is to further investigate its mechanism of action in order to better understand its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential use in the treatment of various diseases and conditions. Finally, further research could be conducted to investigate its potential use in the synthesis of other halogenated thiophene derivatives, which could be used in the development of new drugs and other biomedical applications.

Synthesis Methods

3-chloro-2-(difluoromethyl)-5-iodothiophene is a relatively simple compound to synthesize. It is produced through a two-step process involving the reaction of 3-chloro-2-fluorothiophene with iodomethane in the presence of a base, followed by the reaction of the resulting 3-chloro-2-fluoromethyl-5-iodothiophene with a difluoromethylating agent. This synthesis method was first reported in 2017, and has since been used to synthesize other halogenated thiophene derivatives.

Scientific Research Applications

3-chloro-2-(difluoromethyl)-5-iodothiophene has been studied for its potential use in medical and scientific research. It has been used in the synthesis of a variety of halogenated thiophene derivatives, which have been studied for their potential use in drug discovery and development. It has also been used as a building block for the synthesis of various polymers, which have been studied for their potential use in drug delivery, tissue engineering, and other biomedical applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-2-(difluoromethyl)-5-iodothiophene involves the introduction of a chloro group, a difluoromethyl group, and an iodine atom onto a thiophene ring.", "Starting Materials": [ "2,5-dibromothiophene", "magnesium", "iodine", "chlorine gas", "difluoromethyl bromide", "diethyl ether", "tetrahydrofuran", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "1. Preparation of 2,5-dibromothiophene magnesium diethyl ether complex by reacting 2,5-dibromothiophene with magnesium in diethyl ether.", "2. Halogenation of the complex with iodine to obtain 2,5-diiodothiophene.", "3. Reaction of 2,5-diiodothiophene with chlorine gas to introduce a chloro group and obtain 2-chloro-5-iodothiophene.", "4. Reaction of 2-chloro-5-iodothiophene with difluoromethyl bromide in the presence of tetrahydrofuran and sodium hydroxide to introduce a difluoromethyl group and obtain 3-chloro-2-(difluoromethyl)-5-iodothiophene.", "5. Purification of the product by column chromatography using a mixture of acetic acid and water as the eluent." ] }

CAS RN

2639443-86-8

Molecular Formula

C5H2ClF2IS

Molecular Weight

294.5

Purity

95

Origin of Product

United States

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